2-戊基蒽醌

描述

2-Amylanthraquinone is an indispensable reaction carrier and catalyst for the production of hydrogen peroxide . It has high stability in the production of hydrogen peroxide, and the compatibility of the working fluid is very high .

Synthesis Analysis

An improved and optimum process for preparing 2-Amylanthraquinone involves reacting t-amylbenzene with phthalic anhydride, involving Friedel-Crafts acylation (yield 80.2%) and cyclization (yield 81.4%) . Another synthesis method involves using a dilute solution of sodium hydroxide to wash the 2-amyl anthraquinone product, then using 1L of pure water for the thick product of 2-amyl anthraquinone. After decompression drying, the thick product of 2-amyl anthraquinone is purified at 170 DEG C under a 0.09MPar vacuum degree condition .

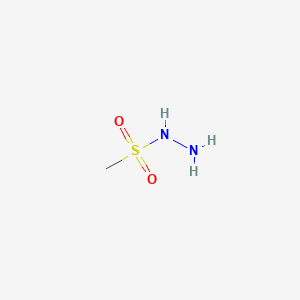

Molecular Structure Analysis

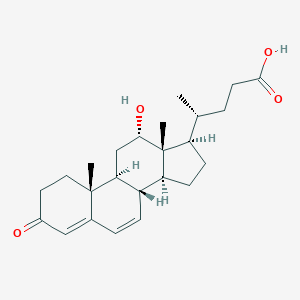

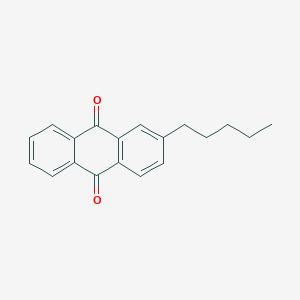

2-Amylanthraquinone contains a total of 41 bonds; 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones .

Physical And Chemical Properties Analysis

2-Amylanthraquinone has a molecular weight of 278.3 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 447.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 70.5±3.0 kJ/mol, and the flash point is 166.6±22.9 °C . It has a molar refractivity of 82.1±0.3 cm3, a polar surface area of 34 Å2, a polarizability of 32.6±0.5 10-24 cm3, and a molar volume of 241.4±3.0 cm3 .

科学研究应用

Hydrogenation Catalysts

2-Amylanthraquinone is used in the development of hydrogenation catalysts. An amine-modified Pd-based catalyst was designed and synthesized for highly-efficient 2-amylanthraquinone hydrogenation . The catalyst showed a superior performance for AQ hydrogenation, including a hydrogenation efficiency as high as 15.7 g/L with an intriguing selectivity of 96.1 % .

Hydrogen Peroxide Synthesis

The Pd-catalyzed hydrogenation of anthraquinone to synthesize hydrogen peroxide is an important process in the chemical industry . A Pd catalyst with high dispersion is the key to hydrogenation activity and selectivity .

Comparison Studies

2-Amylanthraquinone is used in comparison studies with other anthraquinones. For example, the hydrogenation of 2-ethylanthraquinone (eAQ), 2-tert-amylanthraquinone (taAQ) and their mixtures were studied over a Pd/Al2O3 catalyst . TaAQ exhibited a significantly slower hydrogenation rate but had a higher maximum yield of H2O2 and a smaller amount of degradation products .

Catalyst Performance Improvement

The residual carbon species from APTMS improves the hydrophobic properties of the support, which benefits AQ adsorption and anthrahydroquinone (AQH2) desorption . This leads to the improvement of the catalyst’s performance .

5. Activation of C=O Bond in AQ The electron transferred from N to Pd increases the electron density of the latter, favoring the activation of the C=O bond in AQ . This is another unique application of 2-Amylanthraquinone in scientific research .

Catalyst Reusability

2-Amylanthraquinone is also used in studies focusing on the reusability of catalysts. The amine-modified Pd-based catalyst showed good reusability merit within a six-run test .

作用机制

Target of Action

The primary target of 2-Amylanthraquinone is the Pd/Al2O3 catalyst . This catalyst plays a crucial role in the hydrogenation process of 2-Amylanthraquinone, which is a key step in the production of hydrogen peroxide .

Mode of Action

2-Amylanthraquinone interacts with its target, the Pd/Al2O3 catalyst, through a process known as hydrogenation . In this process, 2-Amylanthraquinone is converted into corresponding hydroquinones . The longer and branched side chain in 2-Amylanthraquinone limits its accessibility to the Pd surface and its diffusion through the pores of the catalyst .

Biochemical Pathways

The hydrogenation of 2-Amylanthraquinone over a Pd/Al2O3 catalyst is a key step in the anthraquinone process for the production of hydrogen peroxide . This process involves the conversion of 2-Amylanthraquinone to corresponding hydroquinones, which are then oxidized to produce hydrogen peroxide .

Pharmacokinetics

The molecular weight of 2-amylanthraquinone is 278345 Da , which could potentially influence its pharmacokinetic properties.

Result of Action

The hydrogenation of 2-Amylanthraquinone results in the production of hydrogen peroxide . Hydrogen peroxide is widely used as an environmentally friendly oxidant in many industrial areas, including the chemical industry for organic synthesis, environmental protection for water treatment, and in the cosmetic and pharmaceutical industries for disinfection .

Action Environment

The efficiency of the hydrogenation process of 2-Amylanthraquinone can be influenced by environmental factors such as temperature and pressure . For instance, the hydrogenation was studied in a semi-batch slurry reactor at 60 °C and at 0.3 MPa . The presence of a Pd/Al2O3 catalyst also plays a crucial role in the reaction .

安全和危害

When handling 2-Amylanthraquinone, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It is also recommended to wear suitable protective clothing .

未来方向

There is ongoing research into the effects of AlPO-n additives as a catalytic support on Pd-catalytic hydrogenation of 2-Amylanthraquinone . This suggests that future research directions may include exploring the use of different additives or catalysts to improve the efficiency of 2-Amylanthraquinone hydrogenation.

属性

IUPAC Name |

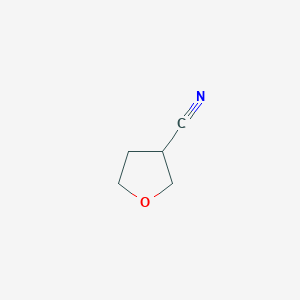

2-pentylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWZLYTVXQBTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065681 | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2-Amylanthraquinone | |

CAS RN |

13936-21-5 | |

| Record name | 2-Pentyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13936-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013936215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-amylanthraquinone and why is it of interest in scientific research?

A: 2-Amylanthraquinone (2-AAQ) is an organic compound increasingly investigated as a potential replacement for 2-ethylanthraquinone (2-EAQ) in the industrial production of hydrogen peroxide (H2O2). [, , ] This interest stems from the potential for 2-AAQ to offer improved efficiency and economic benefits over the traditional process. [, ]

Q2: How does 2-amylanthraquinone play a role in hydrogen peroxide production?

A: 2-AAQ acts as a working carrier in the anthraquinone process for H2O2 production. [, ] It undergoes a cyclical process of hydrogenation (addition of hydrogen) and oxidation (reaction with oxygen), generating H2O2 as a byproduct.

Q3: What are the advantages of using 2-amylanthraquinone over 2-ethylanthraquinone in hydrogen peroxide production?

A: Studies have shown that 2-AAQ exhibits higher solubility in common solvent systems used in the anthraquinone process compared to 2-EAQ. [, ] This increased solubility potentially allows for higher concentrations of the working carrier, leading to increased H2O2 yield per cycle. [] Research also suggests that 2-AAQ may offer a faster hydrogenation rate compared to 2-EAQ. []

Q4: What are the common methods for synthesizing 2-amylanthraquinone?

A: The synthesis of 2-AAQ typically involves a multi-step process, often starting from readily available materials like tert-amylbenzene and phthalic anhydride. [, , ] The process generally involves Friedel-Crafts acylation followed by cyclization reactions. [, , ] Optimization of these reactions focuses on maximizing yield and purity of the final 2-AAQ product. [, ]

Q5: What is the role of catalysts in the hydrogenation of 2-amylanthraquinone?

A: Catalysts are crucial for facilitating the efficient hydrogenation of 2-AAQ in the H2O2 production process. [, ] Palladium (Pd) supported on materials like alumina (Al2O3) or silica (SiO2) are commonly employed catalysts. [, ] Research focuses on optimizing catalyst design, such as incorporating additives like aluminophosphate molecular sieves (AlPO-n), to improve the dispersion of Pd particles and enhance hydrogenation activity and selectivity. []

Q6: How is the solubility of 2-amylanthraquinone studied, and what are the key findings?

A: The solubility of 2-AAQ in various solvent systems relevant to H2O2 production, such as mixtures of trimethylbenzene (TMB) and trioctyl phosphate (TOP), has been experimentally determined using the equilibrium method. [, , ] Researchers have also developed mathematical models, such as the modified λ-h equation, to correlate and predict the solubility of 2-AAQ under different conditions. [] This data is crucial for optimizing the operating conditions of the anthraquinone process.

Q7: What are the current research directions related to 2-amylanthraquinone in hydrogen peroxide production?

A: Current research explores avenues for further enhancing the efficiency and sustainability of the 2-AAQ-based H2O2 production process. [, ] This includes the development of more active and selective catalysts [, ], exploring alternative solvent systems [], and optimizing reaction conditions to maximize yield and minimize waste. [] Additionally, research into the long-term performance and stability of 2-AAQ under industrial conditions remains an important area of investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)